Cas no 77-42-9 (2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)-)
![2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)- structure](https://fr.kuujia.com/scimg/cas/77-42-9x500.png)
77-42-9 structure
Nom du produit:2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)-
Numéro CAS:77-42-9
Le MF:C15H24O
Mégawatts:220.350464820862
CID:566500
2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)-
- (Z)-2-methyl-5-[(1R,2S,4S)-2-methyl-3-methylene-norbornan-2-yl]pe nt-2-en-1-ol
- (Z)-β-Santalol
- [1S-[1alpha,2alpha(Z),4alpha]]-2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol
- β
- (2Z)-2-Methyl-5-((1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol
- (Z)-β
- -(Z)-Santalol
- [1S-[1α,2α(Z),4α]]-2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1
- 2-Penten-1-ol, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-, [1S-[1α,2α(Z),4α]]-
- Beta-santalol
- -Santalol
- -Santalol (Z)
- 2-Penten-1-ol,2-methyl-5-(2-methyl-3-methylene-2-norbornyl)- (7CI,8CI)
- 2-Penten-1-ol,2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-, [1S-[1a,2a(Z),4a]]-
- b-Santalol (6CI)
- (-)-(Z)-b-Santalol
- (-)-b-Santalol
- Santalol b
- cis-b-Santalol
- 2-Methyl-5-(2-methyl-3-methylene-2-norbornyl)-2-penten-1-ol
- beta-Santalenol
- (1S-(1alpha,2alpha(Z),4alpha))-2-Methyl-5-(2-methyl-3-methylenebicyclo(2.2.1)hept-2-yl)-2-penten-1-ol
-
- Piscine à noyau: 1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3
- La clé Inchi: OJYKYCDSGQGTRJ-UHFFFAOYSA-N
- Sourire: [H]OC([H])([H])C(=C([H])C([H])([H])C([H])([H])C1(C(=C([H])[H])C2([H])C([H])([H])C1([H])C([H])([H])C2([H])[H])C([H])([H])[H])C([H])([H])[H]
Propriétés calculées
- Qualité précise: 220.183
- Masse isotopique unique: 220.183
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 4
- Complexité: 315
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 3
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 20.2A^2
- Le xlogp3: 4.07
Propriétés expérimentales
- Dense: d2525 0.9717
- Point d'ébullition: bp17 177-178°
- Point d'éclair: 116.3°C
- Indice de réfraction: nD25 1.5100
- Le PSA: 20.23000
- Le LogP: 3.69760
- Rotation spécifique: a5461 -87.1°
2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)- Littérature connexe
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1. Surface hydrogen bonds and the elastic properties of a solid adsorbentY. Kozirovski,M. Folman Trans. Faraday Soc. 1962 58 2228
-
Vadapalli Chandrasekhar,Ramachandran Azhakar,Balasubramanian Murugesa Pandian,Ramamoorthy Boomishankar,Alexander Steiner Dalton Trans. 2008 5962
-
Angelo J. Amoroso,Miles W. Burrows,Simon J. Coles,Robert Haigh,Robert D. Farley,Michael B. Hursthouse,Mark Jones,K. M. Abdul Malik,Damien M. Murphy Dalton Trans. 2008 506
-
4. A new family of phosphido-bridged dinuclear ruthenium carbonyl complexes: synthesis of [Ru2(CO)6{μ-P(C(CH)3O)2}(μ-η1,η2-C(CH)3O)] and its reactivity towards terminal alkynesWai-Yeung Wong,Fai-Lung Ting,Wai-Lim Lam J. Chem. Soc. Dalton Trans. 2001 2981
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Marta Martínez Belmonte,Sander J. Wezenberg,Robert M. Haak,Daniele Anselmo,Eduardo C. Escudero-Adán,Jordi Benet-Buchholz,Arjan W. Kleij Dalton Trans. 2010 39 4541
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